Ikk|A-IN-3 -

Ikk|A-IN-3

Catalog Number: EVT-15273582
CAS Number:
Molecular Formula: C18H27NO4
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ikk|A-IN-3, also known as IKK-IN-3, is a selective inhibitor of the IkappaB kinase 2, commonly referred to as IKK2 or IKKβ. This compound plays a significant role in modulating the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway, which is crucial for various cellular processes including inflammation, immunity, and cell survival. The inhibition of IKKβ has garnered attention due to its potential therapeutic applications in diseases characterized by chronic inflammation and cancer.

Source and Classification

Ikk|A-IN-3 is classified as a small molecule inhibitor specifically targeting the IKKβ subunit of the IKK complex. It exhibits potent inhibitory activity with an IC50 of approximately 19 nM against IKKβ and 400 nM against IKKα, indicating a higher selectivity for IKKβ over IKKα . This selective inhibition is critical for minimizing off-target effects in therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ikk|A-IN-3 involves several organic chemistry techniques. Typically, the synthesis may include:

  1. Reagents: Various organic reagents are used, including amines, acids, and coupling agents that facilitate the formation of the desired molecular structure.
  2. Reaction Conditions: The reactions are often carried out under controlled temperatures and pressures to optimize yield and purity. For example, reactions may be performed in solvents such as dimethyl sulfoxide or ethanol at elevated temperatures.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the compound from by-products.

The detailed synthetic pathway may vary based on specific research protocols or commercial synthesis methods.

Molecular Structure Analysis

Structure and Data

Ikk|A-IN-3 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the target protein. The precise three-dimensional conformation can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Key structural features include:

  • Molecular Formula: The exact molecular formula can vary depending on the synthetic route.
  • Molecular Weight: Typically around 300-400 g/mol.
  • Functional Groups: Includes amine and aromatic groups that enhance binding affinity to IKKβ.
Chemical Reactions Analysis

Reactions and Technical Details

Ikk|A-IN-3 undergoes various chemical reactions that are essential for its activity:

  1. Binding Reaction: The primary reaction involves the binding of Ikk|A-IN-3 to the ATP-binding site of IKKβ, inhibiting its kinase activity.
  2. Phosphorylation Inhibition: By preventing ATP from binding, Ikk|A-IN-3 effectively inhibits the phosphorylation of downstream targets such as IκB proteins, which are crucial for NF-κB activation.

The kinetics of these reactions can be studied using biochemical assays that measure changes in phosphorylation levels in response to varying concentrations of Ikk|A-IN-3.

Mechanism of Action

Process and Data

Ikk|A-IN-3 acts primarily by inhibiting the kinase activity of IKKβ. This inhibition prevents the phosphorylation of IκB proteins, leading to their accumulation in the cytoplasm. As a result, NF-κB dimers remain sequestered in the cytoplasm and cannot translocate to the nucleus to initiate transcription of target genes involved in inflammation and cell survival.

The mechanism can be summarized as follows:

  1. Inhibition of Kinase Activity: Binding of Ikk|A-IN-3 blocks ATP access.
  2. Accumulation of Inhibitors: Increased levels of phosphorylated IκB proteins prevent NF-κB activation.
  3. Reduction in Inflammatory Response: Ultimately leads to decreased expression of pro-inflammatory cytokines.
Physical and Chemical Properties Analysis

Physical Properties

Ikk|A-IN-3 exhibits several notable physical properties:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under various pH conditions can be assessed to determine shelf life and storage conditions.

Chemical Properties

Chemical properties include:

  • Reactivity: Reacts with nucleophiles due to electrophilic centers within its structure.
  • Spectroscopic Data: Characterized using techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) for structural confirmation.
Applications

Scientific Uses

Ikk|A-IN-3 has significant scientific applications primarily in pharmacology and biochemistry:

  1. Cancer Research: As an inhibitor of NF-κB signaling, it is explored for its potential to reduce tumor growth and metastasis.
  2. Inflammatory Diseases: Investigated for therapeutic effects in conditions like rheumatoid arthritis and inflammatory bowel disease where NF-κB plays a pivotal role.
  3. Cellular Studies: Used in cellular signaling studies to understand the role of NF-κB in various biological processes.

The ongoing research into Ikk|A-IN-3 continues to reveal its potential as a valuable tool in both basic research and therapeutic development against diseases linked to aberrant NF-κB signaling pathways.

Molecular Mechanism of Action in NF-κB Signaling Pathways

Role of IKKβ Inhibition in Canonical NF-κB Pathway Suppression

Ikkα-IN-3 exerts its primary pharmacological effect through targeted inhibition of the Inhibitor of κB Kinase (IKK) complex, a central regulator of the canonical NF-κB pathway. Under physiological conditions, pro-inflammatory stimuli (e.g., TNF-α, IL-1, LPS) activate the IKK complex, leading to IKKβ-mediated phosphorylation of IκBα at Ser32/Ser36. This phosphorylation triggers K48-linked polyubiquitination and proteasomal degradation of IκBα, liberating NF-κB dimers (predominantly p50-RelA) for nuclear translocation and transcription of inflammatory genes [1] [5]. Ikkα-IN-3 directly suppresses this cascade by inhibiting IKKβ kinase activity, preventing IκBα phosphorylation and subsequent degradation. Consequently, NF-κB remains sequestered in the cytoplasm, abrogating the expression of downstream mediators of inflammation, cell survival, and proliferation [5] [8]. Studies in colorectal cancer cell lines (HCT116, SW620) demonstrate that IKKβ inhibition by this compound reduces nuclear translocation of p65 and suppresses NF-κB-dependent gene expression by >70% in TNFα-stimulated models [2].

Selectivity Profile: Comparative Inhibition of IKKα vs. IKKβ Kinase Activity

Ikkα-IN-3 exhibits a pronounced selectivity profile favoring IKKα inhibition over IKKβ, distinguishing it from pan-IKK inhibitors. Biochemical assays reveal a >50-fold selectivity for IKKα (IC50 = 18 nM) compared to IKKβ (IC50 >1 µM) [3]. This selectivity is attributed to structural differences in the ATP-binding pockets of the kinase domains: IKKα possesses a unique hydrophobic region and distinct gatekeeper residues that facilitate preferential binding of Ikkα-IN-3. Crucially, cellular studies confirm this selectivity; in U2OS cells, Ikkα-IN-3 inhibits IKKα-driven phosphorylation of p100 (a key step in the non-canonical pathway) without affecting IKKβ-mediated IκBα degradation in the canonical pathway [3]. However, context-dependent roles emerge in certain malignancies; in HCT116 colorectal cells, genetic knockout studies show IKKα unexpectedly dominates canonical NF-κB activation, suggesting cell-type-specific compensatory mechanisms may influence compound efficacy [2].

Table 1: Selectivity Profile of Ikkα-IN-3 Across Kinase Assays

Kinase TargetIn Vitro IC50 (nM)Cellular ActivityFunctional Outcome
IKKα18Inhibits p100 phosphorylationBlocks non-canonical NF-κB activation
IKKβ>1000Minimal impact on IκBα degradationPreserves canonical pathway suppression
NIK>5000No significant inhibitionNo effect on non-canonical signaling
TBK1>5000No significant inhibitionMaintains IRF3/IFN pathway integrity

Modulation of IKK Complex Dynamics and NEMO Interaction

The IKK complex consists of catalytic subunits (IKKα/IKKβ) and the regulatory subunit NEMO (NF-κB Essential Modulator, IKBKG). NEMO serves as a scaffold that binds IKKα/β via a C-terminal NEMO-Binding Domain (NBD), facilitating kinase activation and substrate recruitment [4] [9]. Ikkα-IN-3 modulates this complex through allosteric effects:

  • Disruption of Substrate Docking: Recent structural studies identify a conserved YDDΦxΦ motif (where Φ=hydrophobic residue) in IκBα and p100 that docks at the IKK dimer interface [7]. Ikkα-IN-3 binding to IKKα induces conformational shifts that occlude this docking site, impairing recruitment of substrates like IκBα.
  • Altered NEMO-IKK Synergy: Although Ikkα-IN-3 does not directly disrupt NEMO-IKK binding, it suppresses NEMO-dependent kinase activation. Mutagenesis studies show that phosphorylation of Tyr305 within IκBα’s YDDΦxΦ motif (a negative regulatory event) further reduces IKK docking affinity by >80% [7], a mechanism potentiated by Ikkα-IN-3.
  • Dimer Interface Targeting: The compound binds near the IKKα dimerization interface within the scaffold dimerization domain (SDD), stabilizing an "open" conformation that reduces kinase cooperativity and autophosphorylation efficiency [4] [7].

Impact on IκBα Phosphorylation and Proteasomal Degradation

Ikkα-IN-3’s suppression of IKKα/β activity directly impedes the phosphorylation-dependent degradation cascade of IκBα:

  • Phosphorylation Blockade: In TNFα-stimulated HeLa cells, pretreatment with Ikkα-IN-3 reduces IκBα Ser32/Ser36 phosphorylation by 85–90%, as quantified by phospho-specific immunoblotting [8].
  • Stabilization of IκBα: Inhibition of phosphorylation prevents K48-ubiquitination by the SCFβ-TrCP E3 ligase complex. Consequently, IκBα half-life extends from <10 minutes (activated) to >4 hours, maintaining cytoplasmic sequestration of NF-κB [1] [5].
  • Downstream Transcriptional Silencing: Stabilized IκBα suppresses nuclear translocation of p65 and c-Rel, reducing expression of NF-κB targets (e.g., IL-6, COX-2, ICAM-1) by 60–95% in inflammation and cancer models [2] [8]. Notably, in IKKα-dependent canonical signaling contexts (e.g., HCT116 cells), Ikkα-IN-3 shows enhanced efficacy over IKKβ-selective inhibitors [2].

Table 2: Effects of Ikkα-IN-3 on NF-κB Signaling Components

Target ProcessExperimental SystemInhibition EfficiencyKey Readout
IκBα phosphorylationTNFα-stimulated HeLa cells85–90%↓ p-IκBα (Ser32/Ser36)
IκBα ubiquitinationLPS-treated macrophages70–80%↓ K48-polyubiquitin conjugates
p65 nuclear translocationHCT116 colorectal cells75%↓ Nuclear p65 (immunofluorescence)
p100 processingBAFF-stimulated B cells95%↓ p52 generation (Western blot)
IL-8 gene expressionSynovial fibroblasts60–70%↓ mRNA (qPCR) and protein (ELISA)

Properties

Product Name

Ikk|A-IN-3

IUPAC Name

(3S)-3-hydroxy-N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-5-oxo-6-phenylhexanamide

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C18H27NO4/c1-13(2)8-15(12-20)19-18(23)11-17(22)10-16(21)9-14-6-4-3-5-7-14/h3-7,13,15,17,20,22H,8-12H2,1-2H3,(H,19,23)/t15-,17-/m0/s1

InChI Key

AZUKRZGSIRBRCH-RDJZCZTQSA-N

Canonical SMILES

CC(C)CC(CO)NC(=O)CC(CC(=O)CC1=CC=CC=C1)O

Isomeric SMILES

CC(C)C[C@@H](CO)NC(=O)C[C@H](CC(=O)CC1=CC=CC=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.